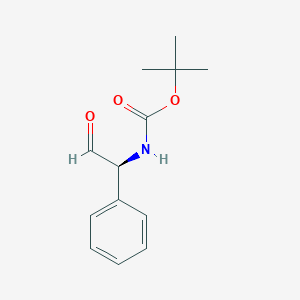

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

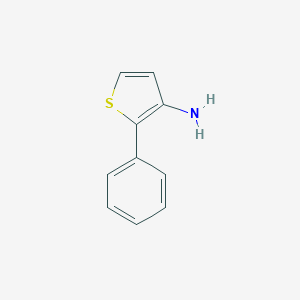

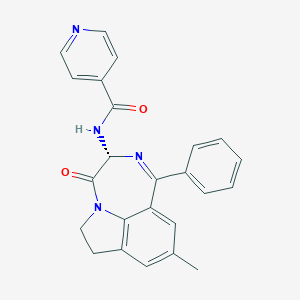

“(S)-tert-butyl 2-oxo-1-phenylethylcarbamate” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 2-oxo-1-phenylethylcarbamate” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, I could not find more detailed information on the molecular structure of this compound.Physical And Chemical Properties Analysis

“(S)-tert-butyl 2-oxo-1-phenylethylcarbamate” has a molecular weight of 235.28 g/mol . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is used in the synthesis of highly functionalized heterocycles . The Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), is a rapid and easy synthesis method that uses this compound .

Antimicrobial Applications

A series of compounds similar to N-BOC-L-PHENYLGLYCINAL were synthesized and evaluated in vitro for their antimicrobial potential . The results showed promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents .

Anticancer Applications

The same series of compounds were also evaluated for their anticancer potential . One of the compounds showed more potency than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line . This suggests that N-BOC-L-PHENYLGLYCINAL and similar compounds could have potential applications in anticancer drug development .

Protection of Amines

N-BOC-L-PHENYLGLYCINAL is used in the N-Boc protection of amines . This process is important in modern synthetic chemistry, as it allows for the protection of the amine group, which is present in various biologically active compounds .

Synthesis of Chiral N-Protected α-Amino Aldehydes

Chiral N-protected α-amino aldehydes are valuable building blocks that have seen numerous applications in the synthesis of biologically active molecules . N-BOC-L-PHENYLGLYCINAL is used in their synthesis .

Biocatalysis

N-BOC-L-PHENYLGLYCINAL can be used in biocatalysis, a type of enzymatic catalysis. For example, it has been used in the synthesis of ®- and (S)-phenylglycinol from bio-based L-phenylalanine via biocatalysis .

Mecanismo De Acción

Biochemical Pathways

N-BOC-L-PHENYLGLYCINAL is an amino acid derivative and could potentially be involved in various biochemical pathways related to protein synthesis and metabolism .

Action Environment

The action, efficacy, and stability of N-BOC-L-PHENYLGLYCINAL could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)